molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromid CAS No. 122483-73-2

3-Acetyl Rocuronium Bromid

Katalognummer: B1146332
CAS-Nummer: 122483-73-2
Molekulargewicht: 651.71
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl Rocuronium Bromide, also known as 3-Acetyl Rocuronium Bromide, is a useful research compound. Its molecular formula is C₃₄H₅₅BrN₂O₅ and its molecular weight is 651.71. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl Rocuronium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl Rocuronium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anästhesie und Muskelentspannung

Rocuronium Bromid ist ein Aminosteroid-Nichtdepolarisations-Muskelrelaxans oder Muskelrelaxans, das in der modernen Anästhesie verwendet wird {svg_1}. Es wird verwendet, um die endotracheale Intubation zu erleichtern und während der Operation oder mechanischen Beatmung für die Skelettmuskelentspannung zu sorgen {svg_2}. Es hat einen schnellen Wirkungseintritt und eine mittlere Wirkdauer {svg_3}.

Erleichterung der Trachealintubation

Rocuronium Bromid wird als Adjuvans zur Vollnarkose verwendet, um sowohl die schnelle Sequenz als auch die routinemässige Trachealintubation zu erleichtern {svg_4}. Dies trägt dazu bei, dass die Atemwege des Patienten offen bleiben und er während der Operation ausreichend beatmet wird {svg_5}.

Behandlung des kutanen Plattenepithelkarzinoms (cSCC)

Rocuronium Bromid zielt auf die p53-verwandte Proteinkinase (PRPK) ab, die die Entwicklung von UV-induziertem cSCC hemmt {svg_6}. Dies macht es zu einem potenziellen Therapeutikum für die Behandlung dieser Art von Hautkrebs {svg_7}.

Topische Hautmedikamentenverabreichung

Rocuronium Bromid wurde auf sein Potenzial für die gezielte Hautmedikamentenverabreichung untersucht {svg_8}. Zu diesem Zweck wurde eine topische Öl-Wasser-Emulsionslotionformulierung von Rocuronium Bromid entwickelt und bewertet {svg_9}.

In-vitro-Verhaltensstudie

Die physikalisch-chemischen Eigenschaften und das In-vitro-Verhalten von Rocuronium Bromid wurden untersucht {svg_10}. Techniken wie thermische Analyse, Elektronenmikroskopie, Spektroskopie und In-vitro-Assays wurden verwendet, um Rocuronium Bromid zu charakterisieren {svg_11}.

Forcierte Abbauuntersuchungen

Forcierte Abbauuntersuchungen wurden für Rocuronium Bromid unter verschiedenen Bedingungen wie sauer, basisch, oxidativ und thermisch durchgeführt {svg_12}. Diese Studien helfen, die Stabilität des Arzneimittels unter verschiedenen Bedingungen zu verstehen {svg_13}.

Wirkmechanismus

Target of Action

3-Acetyl Rocuronium Bromide, also known as Rocuronium Bromide, is primarily targeted at the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

Rocuronium Bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It dampens the receptor action, causing muscle relaxation . This is different from depolarizing neuromuscular junction blockers like succinylcholine, which work by causing continual depolarization .

Pharmacokinetics

The pharmacokinetics of Rocuronium Bromide involve its distribution, metabolism, and excretion. It is known to have a rapid onset and intermediate duration of action . The drug is metabolized to some extent through de-acetylation . It is excreted unchanged in bile and urine . Hepatic and renal diseases may prolong the effect of Rocuronium, but to a lesser extent than seen with other drugs like pancuronium .

Result of Action

The primary result of Rocuronium Bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles at the neuromuscular junction . This makes it useful in facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Rocuronium Bromide can be influenced by various environmental factors. For instance, the presence of certain diseases (like hepatic and renal diseases) can affect the drug’s clearance and thus its effect . Additionally, the drug’s effect can be reversed by certain agents like Sugammadex, a γ-cyclodextrin derivative .

Safety and Hazards

Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .

Biochemische Analyse

Cellular Effects

The effects of 3-Acetyl Rocuronium Bromide on various cell types and cellular processes are profound. It primarily affects skeletal muscle cells by inhibiting their ability to contract. This inhibition is achieved through the blockade of nicotinic acetylcholine receptors, which are essential for muscle contraction. Furthermore, 3-Acetyl Rocuronium Bromide may influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of these receptors .

Molecular Mechanism

At the molecular level, 3-Acetyl Rocuronium Bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking acetylcholine. Additionally, 3-Acetyl Rocuronium Bromide may cause changes in gene expression related to muscle function and neuromuscular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyl Rocuronium Bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Acetyl Rocuronium Bromide remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of muscle contraction and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-Acetyl Rocuronium Bromide vary with different dosages in animal models. At low doses, the compound effectively induces muscle relaxation without significant adverse effects. At higher doses, it can cause prolonged muscle paralysis and potential toxicity. Studies have shown that the threshold for adverse effects is relatively high, but caution is necessary when administering high doses to avoid toxic effects .

Metabolic Pathways

3-Acetyl Rocuronium Bromide is involved in several metabolic pathways, primarily related to its breakdown and elimination. The compound undergoes deacetylation and dealkylation, with the liver playing a significant role in these processes. Enzymes such as cytochrome P450 are involved in the metabolism of 3-Acetyl Rocuronium Bromide, leading to its eventual excretion via bile and urine .

Transport and Distribution

Within cells and tissues, 3-Acetyl Rocuronium Bromide is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream. The compound is then distributed to target tissues, including skeletal muscles, where it exerts its effects. Transporters and binding proteins play a crucial role in the localization and accumulation of 3-Acetyl Rocuronium Bromide within specific tissues .

Subcellular Localization

The subcellular localization of 3-Acetyl Rocuronium Bromide is primarily within the neuromuscular junctions of skeletal muscle cells. The compound targets nicotinic acetylcholine receptors located on the muscle cell membrane, where it inhibits their function. This specific localization is essential for the compound’s activity as a neuromuscular blocking agent. Additionally, post-translational modifications may influence the targeting and function of 3-Acetyl Rocuronium Bromide within cells .

Eigenschaften

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFYELGQJULSR-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-73-2
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.